N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
Description
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a heterocyclic compound featuring a tetrazole ring fused with a cinnamamide moiety and a 2-methoxyethyl substituent. The cinnamamide group contributes to π-π stacking interactions, while the 2-methoxyethyl side chain may enhance solubility and binding affinity in biological systems.
Properties
IUPAC Name |
(E)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-14-13-23-19(26)24(22-21-23)17-10-8-16(9-11-17)20-18(25)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,20,25)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVZEELWWRHXHB-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N6O2. Its structure features a tetrazole ring, which is known for its biological activity, particularly in pharmacology. The presence of the methoxyethyl group enhances its solubility and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of tetrazole derivatives. A study found that similar compounds can induce apoptosis in cancer cells via the activation of caspase pathways. Specifically, this compound may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some tetrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be explored for therapeutic applications in inflammatory conditions.
Case Studies
- Antimicrobial Study : A comparative analysis of various tetrazole derivatives demonstrated that those with a methoxyethyl substituent showed enhanced antimicrobial activity compared to their counterparts without this group. The study utilized standard disk diffusion methods to assess efficacy against pathogenic bacteria.
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses confirmed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.
- Inflammation Model : In animal models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups, supporting its anti-inflammatory properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Tetrazole vs. Thiadiazole and Triazolone Derivatives
The compound shares structural similarities with benzamide derivatives containing thiadiazole (e.g., compounds 6 , 8a–c in ) and triazolone (e.g., compound 2 in ) cores. Key differences include:
- Thiadiazole Derivatives : Compounds like 8a (C23H18N4O2S) and 8c (C29H22N4O3S) feature sulfur in the heterocycle, which may influence redox properties and bioavailability .
- Triazolone Derivatives: Compound 2 in includes a triazolone ring with a hydroxylbenzylidene group, showing distinct acidic properties (pKa ~8–10 in non-aqueous solvents) due to protonatable NH groups .
Functional Group Contributions
- Cinnamamide Moiety : Present in the target compound and analogues like 8c , this group facilitates interactions with aromatic residues in enzymes or receptors.
- 2-Methoxyethyl Substituent : Similar to the boronic acid derivatives in , this group may enhance solubility and target engagement, as seen in fungal histone deacetylase inhibitors .
Spectroscopic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide?
- Methodology : Synthesis typically involves multi-step reactions:
Tetrazole ring formation : Cyclocondensation of nitriles with sodium azide under acidic conditions.
Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., EDC/DCC-mediated amidation) .
Cinnamamide coupling : Suzuki-Miyaura or Heck coupling for aryl-aryl bond formation, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) in DMF at 80–100°C .
- Critical parameters : Solvent polarity (DMF vs. DCM), temperature control, and catalyst loading influence yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
- Data : Reported yields for analogous tetrazole derivatives range from 45–72% under optimized conditions .
Q. How can the molecular structure and electronic properties of this compound be characterized?
- Tools :
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .
- Computational analysis : Multiwfn calculates electrostatic potential (ESP) and electron localization function (ELF) to predict reactivity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm).
- IR : Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ and tetrazole ring vibrations at 1450–1500 cm⁻¹ .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- ADMET prediction : SwissADME predicts logP (~3.5) and blood-brain barrier permeability, guiding further optimization .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?
- Approach :
Molecular docking (AutoDock Vina) : Compare binding poses in crystal structures (e.g., PDB 1M17) to identify steric clashes or mismatched H-bonds .
MD simulations (GROMACS) : Run 100-ns trajectories to assess protein-ligand stability (RMSD < 2 Å) and hydration effects.
- Case study : Discrepancies in tetrazole derivatives’ COX-2 inhibition were resolved by simulating solvent-accessible surface area (SASA) changes .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process control :
- In-line FTIR : Monitor reaction progress (e.g., azide intermediate conversion).
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .
- Data : For a related phenylurea analog, DoE reduced yield variability from ±15% to ±3% .
Q. How does the methoxyethyl group influence metabolic stability compared to alkyl/aryl analogs?
- Metabolism studies :
Microsomal assay : Incubate with human liver microsomes (HLMs); quantify metabolites via LC-MS/MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
